molecular formula C14H13N3O4S2 B12419595 Meloxicam-13CD3

Meloxicam-13CD3

Cat. No.: B12419595
M. Wt: 355.4 g/mol
InChI Key: ZRVUJXDFFKFLMG-JVXUGDAPSA-N
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Description

Meloxicam-13CD3, with the CAS number 1309936-00-2, is a stable isotope-labeled analog of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) from the oxicam class . This compound, with a molecular formula of C₁₃¹³CH₁₀D₃N₃O₄S₂ and a molecular weight of 355.41 g/mol, is designed for use in pharmaceutical and metabolic research . Its primary application is as an internal standard in quantitative mass spectrometry-based assays, where it enables the precise and accurate measurement of unlabeled meloxicam in complex biological matrices such as plasma, serum, and tissue homogenates . The incorporation of three deuterium atoms and a 13C atom in the 2-methyl group of the molecule provides a consistent mass shift that minimizes analytical interference and corrects for losses during sample preparation, thereby improving the reliability of pharmacokinetic data. Meloxicam is a preferential cyclooxygenase-2 (COX-2) inhibitor that exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the conversion of arachidonic acid to prostaglandin precursors . Research into its mechanism, metabolism, and distribution is vital, as the parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, and has a high plasma protein binding rate of over 99% . Therefore, this compound is an indispensable tool for researchers conducting bioanalytical method development, drug metabolism and pharmacokinetics (DMPK) studies, and therapeutic drug monitoring. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuterio(113C)methyl)-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2+1D3

InChI Key

ZRVUJXDFFKFLMG-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

Rationale for Site Specific ¹³c and Deuterium Cd₃ Labeling in Meloxicam

General Strategies for Isotopic Labeling in Complex Organic Molecules

Isotopic labeling is a technique that introduces isotopes into molecules to trace and study chemical and biological processes. musechem.com For complex organic molecules like pharmaceuticals, the primary goal is to insert heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific, stable positions within the molecular structure. sci-hub.se This strategic placement ensures that the label is not lost during metabolic processes. Late-stage functionalization is a desirable but often challenging approach; therefore, labeling is frequently accomplished by modifying the synthesis pathway to incorporate labeled building blocks or precursors. musechem.com

The synthesis of Meloxicam-13CD3 involves a multi-step process, typically starting from a precursor that can be chemically modified to introduce the isotopic labels. A common synthetic route for deuterated oxicams, including Meloxicam, begins with saccharin (B28170). researchgate.net

The key labeling step involves the N-alkylation of a saccharin derivative. To produce the specific this compound isotopologue, a labeling agent containing both the ¹³C and the three deuterium atoms is required. This is typically achieved using trideuterio(¹³C)methyl iodide (¹³CD₃I). The synthesis can be outlined as follows:

Preparation of a Saccharin Salt: Saccharin is treated with a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to form the sodium salt. researchgate.net

N-Alkylation with Labeled Reagent: The saccharin salt is then reacted with ¹³CD₃I. The iodide is displaced by the nucleophilic nitrogen of the saccharin anion, resulting in the formation of N-(¹³C-trideuteriomethyl)saccharin. This step regioselectively introduces the labeled group onto the nitrogen atom of the benzothiazine scaffold precursor. researchgate.net

Ring Transformation: The resulting N-labeled saccharin undergoes a series of reactions, including a Gabriel-Colman rearrangement, to construct the 1,2-benzothiazine ring system characteristic of Meloxicam. nih.gov

Final Condensation: The labeled intermediate, a 4-hydroxy-2-(¹³C-trideuteriomethyl)-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide derivative, is condensed with 2-amino-5-methylthiazole (B129938) to yield the final product, this compound. google.comgoogle.com

The synthetic strategy for this compound relies on highly regioselective reactions to ensure the isotopic labels are placed exclusively at the desired N-methyl position of the benzothiazine ring. The N-alkylation of the saccharin precursor is an efficient method for this purpose, as the nitrogen atom is the most reactive nucleophilic site for this reaction. researchgate.net

Carbon-13 enrichment is achieved by using a starting material that is already enriched with ¹³C. In the described pathway, ¹³CD₃I serves as the source for both the carbon-13 atom and the deuterium atoms. Alternative strategies for ¹³C labeling in other complex molecules sometimes utilize potassium ¹³C-cyanide or ¹³C-carbon tetrabromide as the isotopic source, followed by multi-step transformations to achieve the desired functionality. nih.gov For the CD₃ group, the use of deuterated methyl iodide is a standard and effective method for introducing a trideuteriomethyl group onto nitrogen or oxygen atoms.

Identification and Characterization of Key Synthetic Intermediates

The synthesis of this compound proceeds through several key intermediates. The characterization of these compounds at each stage is essential to confirm their structure and purity before proceeding to the next step.

Intermediate Role in Synthesis Typical Characterization Methods
Saccharin Sodium Salt Nucleophilic precursorNot typically isolated; formed in situ. researchgate.net
N-(¹³C-trideuteriomethyl)saccharin First key labeled intermediateMass Spectrometry (MS) to confirm mass increase; Nuclear Magnetic Resonance (NMR) to confirm the position of the labeled methyl group.
Methyl 4-hydroxy-2-(¹³C-trideuteriomethyl)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Advanced intermediate containing the complete labeled benzothiazine coreMS, ¹H NMR, ¹³C NMR. The absence of a proton signal for the N-methyl group in ¹H NMR and the presence of a distinct signal in ¹³C NMR would confirm labeling.

The final product, this compound, is rigorously characterized to confirm its identity, isotopic enrichment, and chemical purity. Standard analytical techniques include:

Mass Spectrometry (MS): To confirm the correct molecular weight (approximately 355.4 g/mol ) and fragmentation pattern. nih.gov The mass difference compared to unlabeled Meloxicam confirms the incorporation of the isotopes.

High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating the final product from any unreacted starting materials or byproducts. researchgate.net

Optimized Reaction Conditions for this compound Formation

Optimizing reaction conditions is critical for maximizing the yield and isotopic purity of the final product while minimizing the formation of byproducts.

While specific optimization studies for this compound are not widely published, data from the synthesis of unlabeled Meloxicam and other labeled compounds provide insight into critical parameters. researchgate.netgoogle.com

The final step in the synthesis, the amidation reaction between the benzothiazine ester intermediate and 2-amino-5-methylthiazole, is often a focus of optimization. google.comgoogle.com

Parameter Condition/Reagent Effect on Yield and Purity Reference
Temperature 140-190 °CHigher temperatures can significantly reduce reaction time from over 10 hours to as little as 3 hours. This can increase throughput but may also lead to the formation of thermal degradation products if not carefully controlled. google.com, google.com
Solvent Dimethyl sulfoxide (B87167) (DMSO)DMSO is an effective high-boiling polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and the reaction progress. google.com, google.com
Catalyst None (thermal condensation) or Heterogeneous catalysts (e.g., ZnCl₂ on Montmorillonite K10)The reaction is often performed as a thermal condensation. However, studies on greener synthesis routes have shown that using a heterogeneous catalyst can promote the reaction under potentially milder conditions, improving the overall efficiency and simplifying purification. google.com,
Workup/Purification Recrystallization from solvents like Tetrahydrofuran (B95107) (THF) or EthanolProper purification is crucial for achieving high chemical purity (>99%). The choice of solvent affects the recovery yield and the efficiency of impurity removal. google.com, google.com

This table is interactive and can be sorted by column.

The synthesis of isotopically labeled compounds, often involving multiple steps and expensive reagents, is an area where green chemistry principles can have a significant impact. royalsocietypublishing.org The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. astrazeneca.com

Applications in the synthesis of compounds like this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-step synthesis methods, where possible, dramatically improve atom economy.

Use of Safer Solvents: Minimizing the use of hazardous solvents like DMF and exploring greener alternatives such as water, bio-based solvents, or ionic liquids. royalsocietypublishing.orgjddhs.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. jddhs.comresearchgate.net Microwave conditions have been reported for the synthesis of N-alkyl saccharin derivatives. researchgate.net

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. The development of reusable heterogeneous catalysts, as demonstrated in a one-step synthesis of unlabeled Meloxicam, offers a path to reduced waste and easier product purification. pfizer.com

By integrating these principles, the synthesis of valuable research compounds like this compound can be made more environmentally sustainable and economically viable. royalsocietypublishing.org

Advanced Purification Techniques for this compound

The synthesis of isotopically labeled compounds such as this compound necessitates rigorous purification to ensure their suitability as internal standards in quantitative bioanalysis and other sensitive applications. The final product must be of high chemical and isotopic purity, free from unlabeled Meloxicam, synthetic precursors, and reaction byproducts. Advanced purification techniques, primarily centered around chromatography and crystallization, are employed to achieve purity levels exceeding 98-99%. The purification strategies for this compound are analogous to those developed for unlabeled Meloxicam, leveraging the identical physicochemical properties of the molecule, barring the mass difference from isotopic enrichment.

High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, is the cornerstone for purifying this compound to the high specifications required for its use as an analytical standard. Reversed-phase HPLC (RP-HPLC) is the most common modality, effectively separating the target compound from closely related impurities.

The method development for purifying this compound focuses on optimizing the separation of the main compound from potential process-related impurities. Key parameters that are fine-tuned include the stationary phase, mobile phase composition, pH, and flow rate. C18 columns are frequently cited as the stationary phase of choice due to their hydrophobic nature, which provides excellent retention and resolution for the Meloxicam molecule. sphinxsai.comijper.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer like potassium dihydrogen phosphate (B84403) or a dilute acid like formic or acetic acid. sphinxsai.comeujournal.orgresearchgate.net The pH of the mobile phase is a critical parameter; for instance, adjusting the pH of a potassium dihydrogen orthophosphate buffer to 6.0 has been shown to achieve good resolution between Meloxicam and its impurities. sphinxsai.com Detection is commonly performed using a UV detector set to a wavelength between 355 nm and 361 nm, where Meloxicam exhibits strong absorbance. sphinxsai.comeujournal.org By scaling up these analytical methods to preparative columns, multi-milligram to gram quantities of crude this compound can be processed to yield a final product of very high purity.

Table 1: Examples of RP-HPLC Conditions for Meloxicam Purification
Stationary PhaseMobile Phase Composition (v/v)Flow RateDetection WavelengthReference
Hypersil Gold C18 (250 mm x 4.6 mm)Methanol : 0.65% KH₂PO₄ (pH 6.0) (55:45)1.0 mL/min361 nm sphinxsai.com
C18 column (150 x 3.0 mm, 5 µm)Acetonitrile : 0.2% Formic Acid (70:30)1.0 mL/min355 nm eujournal.org
C18 Hi Q Sil columnAcetonitrile : Water : Glacial Acetic Acid (55:40:5)1.0 mL/min355 nm researchgate.net
Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile : 0.02 M KH₂PO₄ (pH 4.0) (50:50)1.0 mL/min220 nm ijper.org

Following chromatographic purification or as a standalone method for refining crude product, recrystallization is a critical step for removing impurities and isolating this compound as a stable, crystalline solid. The choice of solvent is paramount and is determined by the solubility profile of Meloxicam, which is poorly soluble in water but soluble in certain organic solvents. ijrpr.comacs.org

One patented purification process for crude Meloxicam involves an initial treatment with an alcoholic solution of an alkaline alcoholate, followed by acidification to precipitate the purified product. google.com This acid-base manipulation helps to remove non-acidic impurities. The resulting solid is then often slurried or "crushed" in a polar aprotic solvent to further remove trapped impurities before final filtration and drying. google.com

More conventional recrystallization techniques involve dissolving the crude this compound in a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. A variety of solvents have been investigated for their ability to produce different crystal forms (polymorphs) of Meloxicam, including ethanol, methanol, acetone, and tetrahydrofuran (THF). ijrpr.comgoogle.com For instance, a synthetic patent describes obtaining high-purity Meloxicam by recrystallizing the crude product from THF. google.com The selection of the recrystallization solvent and technique (e.g., rapid cooling vs. slow evaporation) can significantly influence the crystal habit, purity, and yield of the final product. ijrpr.com

Solid-Phase Extraction (SPE) is another relevant technique, primarily used for sample cleanup and extraction from complex biological matrices rather than bulk purification. researchgate.net However, the principles of SPE, which involve partitioning the compound of interest between a solid sorbent and a liquid phase, can be applied in certain purification scenarios to remove specific classes of impurities.

Table 2: Solvents Investigated for Recrystallization of Meloxicam
Solvent/MethodNotesReference
Tetrahydrofuran (THF)Used for recrystallizing crude product to obtain high-purity final product. google.com
EthanolCan produce cuboidal shaped crystals. ijrpr.com
MethanolCan produce thin, plate-shaped crystals. ijrpr.com
AcetoneEvaluated for its ability to produce different crystal habits. ijrpr.com
Alkaline Alcoholate / AcidificationA chemical purification method involving salt formation and precipitation. google.com

Advanced Analytical Characterization and Quantification Methodologies for Meloxicam 13cd3

Spectroscopic Confirmation of Isotopic Integrity

The foundational step in qualifying Meloxicam-13CD3 is the unequivocal confirmation of its isotopic labeling. This involves verifying the incorporation of one Carbon-13 (¹³C) atom and three Deuterium (B1214612) (²H or D) atoms at the specified N-methyl position. Spectroscopic methods provide the necessary precision for this verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C and ²H Integration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the atomic structure and isotopic labeling of this compound. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides direct evidence of the presence and location of the ¹³C and ²H isotopes.

In ¹H NMR, the signal corresponding to the N-methyl protons in unlabeled Meloxicam (B1676189) would be absent or significantly diminished in the spectrum of this compound, confirming the successful substitution with deuterium. Concurrently, ¹³C NMR spectroscopy is used to verify the enrichment of the ¹³C isotope. The N-methyl carbon signal would exhibit a distinct chemical shift and, due to coupling with deuterium, would appear as a multiplet, providing definitive evidence of the ¹³C-D₃ group. ²H (Deuterium) NMR would show a signal at the chemical shift corresponding to the methyl group, directly confirming the presence and chemical environment of the deuterium atoms.

Table 1: Representative NMR Data for Isotopic Confirmation of this compound (Note: The following data is illustrative of typical expected results for analytical confirmation.)

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityComment
¹H~3.5Not observed/Greatly reducedDisappearance of the N-CH₃ proton signal confirms deuteration.
¹³C~30Multiplet (septet)The signal for the N-¹³CD₃ carbon confirms ¹³C incorporation and shows splitting due to coupling with the three deuterium atoms.
²H~3.5SingletA signal in the deuterium spectrum confirms the presence of ²H at the N-methyl position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule, offering an orthogonal confirmation of its elemental composition and isotopic enrichment. HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS verifies the mass increase corresponding to the substitution of one ¹²C with one ¹³C and three ¹H with three ²H atoms. The theoretically calculated exact mass of the labeled compound is compared against the experimentally measured mass. This technique confirms that the desired isotopic substitutions have occurred and provides a high degree of confidence in the identity of the material. The monoisotopic mass of this compound is 355.05693332 Da. nih.gov

Table 2: Comparison of Theoretical Exact Masses

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
MeloxicamC₁₄H₁₃N₃O₄S₂351.0348
This compoundC₁₃¹³CH₁₀D₃N₃O₄S₂355.0569

Chromatographic Purity Assessment and Impurity Profiling

Beyond isotopic confirmation, establishing the chemical purity of this compound is critical. Chromatographic techniques are used to separate the main compound from any process-related impurities, degradants, or isomers.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) is a high-efficiency separation technique used for the purity assessment of this compound. UPLC systems utilize columns with sub-2 µm particles, which provides faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. nih.govresearchgate.net

A typical UPLC method for analyzing this compound involves a reversed-phase column, such as an Acquity HSS T3, and a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govphmethods.netphmethods.net The method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, and precise for quantifying any potential impurities. nih.govresearchgate.net

Table 3: Exemplary UPLC Method Parameters for Purity Analysis

ParameterConditionReference
Column Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) phmethods.netphmethods.net
Mobile Phase A 10 mM Ammonium (B1175870) Formate (B1220265) phmethods.netphmethods.net
Mobile Phase B Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v) phmethods.net
Flow Rate 0.4 mL/min nih.gov
Column Temperature 45°C nih.gov
Injection Volume 0.8 µL nih.gov
Detection Wavelength 350 nm nih.gov
Total Run Time 2.5 - 5 minutes nih.govphmethods.net

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is generally not the primary method for analyzing large, non-volatile, and thermally labile molecules like this compound. Direct analysis by GC would require high temperatures that could lead to the degradation of the compound.

However, GC could potentially be applied for the analysis of volatile organic impurities that may be present from the synthesis process. Furthermore, if required, this compound could be chemically modified through derivatization to create a more volatile and thermally stable analogue suitable for GC analysis. Such an approach is uncommon for routine purity testing but remains a viable option for specific analytical challenges, such as separating isomers that are difficult to resolve by LC.

Development and Validation of Quantitative Bioanalytical Methods Utilizing this compound as Internal Standard

The principal application of this compound is as an internal standard (IS) for the accurate quantification of meloxicam in complex biological matrices, such as plasma or oral fluid. phmethods.netphmethods.netnih.gov The development and validation of these bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are governed by stringent regulatory guidelines. pmda.go.jp

This compound is the ideal IS because it has nearly identical physicochemical properties to the analyte (unlabeled meloxicam), meaning it behaves similarly during sample extraction, chromatography, and ionization. medchemexpress.com However, its different mass allows it to be distinguished and measured separately by the mass spectrometer. phmethods.netphmethods.net This co-eluting, mass-distinct standard corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

Validation of the bioanalytical method involves assessing several key parameters:

Selectivity: Ensuring no interference from endogenous matrix components. pmda.go.jp

Linearity: Establishing a calibration curve over a defined concentration range. phmethods.netnih.gov

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements, respectively. nih.govpmda.go.jp

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. phmethods.netnih.gov

Matrix Effect: Assessing the suppression or enhancement of ionization by matrix components. nih.govpmda.go.jp

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

A UPLC-MS/MS method for the simultaneous quantification of bupivacaine (B1668057) and meloxicam in human plasma utilized this compound as the internal standard for meloxicam. The method demonstrated linearity in the range of 10 - 4500 ng/mL, with the mass transition for this compound being m/z 356.1→115.0. phmethods.netphmethods.net

Table 4: Bioanalytical Method Validation Parameters using this compound as Internal Standard

ParameterResultReference
Technique UPLC-MS/MS phmethods.netphmethods.net
Matrix Human Plasma, Oral Fluid phmethods.netnih.gov
Internal Standard This compound phmethods.netphmethods.net
Mass Transition (MRM) m/z 352.1→115.0 (Meloxicam); m/z 356.1→115.0 (this compound) phmethods.netphmethods.net
Linearity Range 10 - 4500 ng/mL phmethods.net
LLOQ 0.6103 ng/mL nih.gov
Intra- and Inter-day Precision (%CV) < 15% nih.gov
Accuracy (%RE) Within ±15% nih.gov
Overall Recovery >98% phmethods.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the preferred technique for the bioanalysis of meloxicam due to its superior sensitivity and specificity. The use of this compound as an internal standard is integral to robust method development.

Successful quantification using LC-MS/MS relies on the careful optimization of mass spectrometer parameters. Electrospray ionization (ESI) in the positive ion mode is consistently employed for the analysis of meloxicam and its labeled internal standard. nih.govnih.gov The instrument is tuned to specifically detect the protonated parent molecules ([M+H]⁺) of both the analyte and the internal standard. These parent ions are then fragmented in the collision cell to produce specific product ions.

The process of monitoring a specific precursor ion to product ion transition is known as Multiple Reaction Monitoring (MRM). This technique provides exceptional selectivity, minimizing interference from other compounds in the matrix. For meloxicam, a common transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 352.1 to a product ion of m/z 115.1. nih.govresearchgate.net Correspondingly, for the internal standard this compound, the precursor ion is observed at m/z 356.1, accounting for the isotopic labeling, which fragments to the same product ion at m/z 115.0. phmethods.netphmethods.net Another method utilized a transition of m/z 355.1 to m/z 187.1 for a deuterated standard, Meloxicam-d3. nih.govresearchgate.net

The optimization of parameters such as collision energy and fragmentor voltage is crucial for maximizing the signal response for these transitions.

Table 1: Representative MRM Parameters for Meloxicam and Labeled Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Meloxicam352.1115.0 / 115.1Positive researchgate.netphmethods.netphmethods.net
This compound356.1115.0Positive phmethods.netphmethods.net
Meloxicam-d3355.1187.1Positive nih.govresearchgate.net

The chromatographic separation of meloxicam from endogenous matrix components is achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-pressure liquid chromatography (UPLC). Since the stable isotope-labeled internal standard is chemically identical to the analyte, this compound co-elutes with unlabeled meloxicam. The primary goal of the chromatography is not to separate the labeled and unlabeled forms but to resolve them from matrix interferences and ensure a sharp, symmetrical peak shape.

C18 stationary phases are the most commonly used for this application, housed in columns such as the Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) or Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm). nih.govresearchgate.netphmethods.netphmethods.net These columns provide excellent retention and separation capabilities for compounds like meloxicam.

The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile and methanol (B129727). sci-hub.senih.gov The aqueous component is often water containing an additive like formic acid or a buffer such as ammonium formate or ammonium acetate (B1210297) to control pH and improve peak shape and ionization efficiency. phmethods.netphmethods.netsci-hub.se Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently used to ensure efficient elution of the analytes and a short total run time, often between 2.5 to 5 minutes. phmethods.netphmethods.netmdpi.com

Table 2: Examples of Chromatographic Systems

Stationary PhaseMobile Phase AMobile Phase BElution TypeReference
Acquity HSS T3 (2.1x50mm, 1.8µm)10 mM Ammonium FormateAcetonitrile:Water:Formic Acid (96:5:0.2, v/v/v)Gradient phmethods.netphmethods.net
Poroshell 120 SB-C18 (2.1x50mm, 2.7µm)10 mM Ammonium Acetate with 0.2% Formic Acid100% MethanolGradient sci-hub.se
Shim-Pack XR-ODS (75x2.0mm)-Methanol and 10 mM Ammonium Acetate (80:20, v/v)Isocratic mdpi.com

Before analysis, meloxicam and its internal standard must be extracted from the complex biological matrix, most commonly human plasma. The goal is to remove proteins and other interfering substances that could suppress the MS signal or damage the analytical column.

Protein Precipitation (PPT) is a simple, rapid, and widely used technique. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govresearchgate.netphmethods.netphmethods.netnih.gov This denatures and precipitates the plasma proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be injected directly or after an evaporation and reconstitution step. One method details a simple one-step protein precipitation using methanol for a 50 μL plasma sample. nih.govresearchgate.net Another uses a solvent mixture of Water:Acetonitrile:Formic Acid (76:24:0.1, v/v/v) for precipitation. phmethods.netphmethods.net

Solid Phase Extraction (SPE) is a more selective but also more complex sample preparation technique. nih.gov It provides a cleaner extract compared to PPT. In SPE, the sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For meloxicam analysis, hydrophilic-lipophilic copolymer cartridges have been utilized. nih.gov Another method used microextraction by packed sorbent (MEPS), a miniaturized form of SPE, for extraction from oral fluid samples. mdpi.com

Comprehensive Method Validation Parameters for Isotope-Labeled Internal Standards

A rigorous validation process is essential to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies like the Food and Drug Administration (FDA). mdpi.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess this, calibration standards are prepared by spiking blank plasma with known concentrations of meloxicam. A constant amount of the internal standard, this compound, is added to each standard. The calibration curve is generated by plotting the ratio of the meloxicam peak area to the this compound peak area against the nominal concentration of meloxicam.

The acceptable range of the calibration curve must cover the expected concentrations in study samples. For meloxicam, validated linear ranges vary depending on the specific application and sensitivity of the method. Common ranges reported in the literature include 10 - 4500 ng/mL, 8.00 - 1600 ng/mL, and 0.10 - 50.0 ng/mL. nih.govresearchgate.netphmethods.netphmethods.netnih.gov The linearity is evaluated by the correlation coefficient (r²), which should ideally be greater than 0.99. ijper.org

Table 3: Reported Linearity and Calibration Ranges for Meloxicam Quantification

Linear Range (ng/mL)Correlation Coefficient (r²)MatrixReference
10 - 4500> 0.99Human Plasma phmethods.netphmethods.net
8.00 - 1600> 0.99Human Plasma nih.govresearchgate.net
0.6103 - 6250.995Oral Fluid mdpi.com
5 - 15000.997Human Plasma nih.gov
0.10 - 50.0> 0.99Human Plasma nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov For bioanalytical assays, the LOQ is often defined as the Lower Limit of Quantification (LLOQ). mdpi.com

The LLOQ must be sufficiently sensitive to measure the lowest expected concentrations of the drug, for instance, at later time points in a pharmacokinetic study. The precision (%CV) and accuracy (%RE) at the LLOQ should typically be within ±20%. mdpi.com Reported LOQ values for meloxicam can be as low as 0.10 ng/mL, demonstrating the high sensitivity achievable with modern LC-MS/MS instrumentation. nih.gov Other studies have reported LOQ values of 1 ng/mL, 5 ng/mL, and 0.6103 ng/mL. mdpi.comnih.gov

Table 4: Reported LOD and LOQ for Meloxicam

Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)MatrixReference
15Human Plasma nih.gov
Not Reported0.10Human Plasma nih.gov
Not Reported0.6103Oral Fluid mdpi.com
0.42 µg/mL1.29 µg/mLBulk Drug nih.gov
Evaluation of Intra-Day and Inter-Day Precision and Accuracy

The precision and accuracy of an analytical method are fundamental parameters evaluated during validation to ensure reliable and reproducible results. Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. These are typically assessed within a single day (intra-day) and across multiple days (inter-day).

In a UPLC-MS/MS method developed for the simultaneous quantification of Bupivacaine and Meloxicam in human plasma, this compound (ME13cd3) was utilized as the internal standard for Meloxicam. phmethods.net The precision of the method was reported to be within 6.8% at the lower limit of quantization level, demonstrating high reproducibility. phmethods.net

A comprehensive validation study for the determination of meloxicam in human plasma using a stable isotope-labeled internal standard (meloxicam-d3) provides further insight into typical performance characteristics. sci-hub.se Although a different isotopologue was used, the results are highly relevant to the performance expected of this compound. The intra-day and inter-day precision for meloxicam quantification were all below 4.7%. sci-hub.se The accuracy, expressed as relative error (RE%), ranged from -4.6% to 10.7%. researchgate.net Such studies rigorously test the method at various concentration levels, typically at the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) levels.

The data below, adapted from a validation study using a stable isotope-labeled internal standard, illustrates the typical precision and accuracy results obtained for the quantification of meloxicam in human plasma. sci-hub.se

Table 1: Intra-Day and Inter-Day Precision and Accuracy for Meloxicam Quantification

Quality Control Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%RE) Inter-Day Precision (%CV) Inter-Day Accuracy (%RE)
LLOQ 8.00 4.7 3.5 4.1 2.8
LQC 16.0 3.2 2.1 3.5 1.5
MQC 400 2.5 -1.8 2.9 -2.2
HQC 1280 2.8 -1.5 3.1 -1.9

Data derived from a validation study using Meloxicam-d3 as the internal standard, which is expected to have similar performance to this compound. sci-hub.se

Stability Studies of this compound in Diverse Sample Conditions

Ensuring the stability of an analyte and its internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. Stability studies for this compound, in conjunction with meloxicam, are conducted to define the acceptable conditions for sample collection, processing, storage, and analysis.

These studies typically evaluate:

Freeze-Thaw Stability: Assesses the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period relevant to sample handling and preparation.

Long-Term Stability: Evaluates stability under frozen storage conditions (-20°C or -80°C) for an extended period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

In a comprehensive validation study, meloxicam and its stable isotope-labeled internal standard demonstrated good stability under various conditions. sci-hub.se For instance, samples were stable in the autosampler at 8°C for 6 days, and long-term stability was confirmed in human plasma stored at -80°C. sci-hub.se These findings ensure that the integrity of the samples is maintained throughout the bioanalytical workflow, from collection to final analysis.

Table 3: Stability of Meloxicam in Human Plasma under Various Conditions

Stability Condition Duration Temperature Stability (% Bias)
Bench-Top 24 hours Room Temperature -3.1 to 2.5
Freeze-Thaw 3 cycles -80°C to RT -4.5 to 1.8
Long-Term 90 days -80°C -2.7 to 3.3
Post-Preparative 6 days 8°C -1.9 to 4.1

Data represents typical stability results for meloxicam when analyzed with a stable isotope-labeled internal standard. The % Bias is within acceptable limits (typically ±15%). sci-hub.se

Referencing and Standardization of this compound as a Certified Reference Material

This compound is primarily used as an internal standard in analytical testing. For this purpose, it is available as a reference material from various suppliers. globalresearchonline.net For quantitative analysis, it is crucial that this reference material is of high purity and its concentration in solution is accurately known.

While this compound itself is a reference standard, the broader context of standardization involves the use of Certified Reference Materials (CRMs) for the parent compound, meloxicam. These CRMs are produced and certified under stringent ISO guidelines, such as ISO 17034 and ISO/IEC 17025, which ensures their traceability, purity, and stated concentration. researchgate.netphmethods.net Pharmaceutical secondary standards for meloxicam are qualified as CRMs and are suitable for a variety of analytical applications, including quality control, method development, and calibration. researchgate.netphmethods.net

The use of a well-characterized reference material like this compound in conjunction with a CRM of the unlabeled meloxicam ensures the highest level of accuracy and traceability in analytical measurements, fulfilling the rigorous requirements of regulatory bodies for bioanalytical method validation.

Research Applications of Meloxicam 13cd3 in Pre Clinical and Mechanistic Studies

Application in Pharmacokinetic Research Methodologies in Non-Human Biological Systems

The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—in animal models is fundamental to drug development. Meloxicam-13CD3 is instrumental in these non-human studies, ensuring the reliability of the data generated.

Accurate measurement of drug concentrations in biological fluids and tissues over time is the cornerstone of pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. nih.govnih.gov In these assays, this compound is added to samples (e.g., plasma, urine) as an internal standard. nih.gov Because the stable isotope-labeled standard behaves identically to the unlabeled drug during sample extraction, chromatography, and ionization, it effectively corrects for any sample loss or variability in instrument response. nih.gov

This methodology allows for the development of robust and validated assays to determine key pharmacokinetic parameters in various animal species. nih.govnih.gov For instance, studies in species such as dogs, cats, cattle, goats, and horses have characterized the absorption, bioavailability, and elimination half-life of Meloxicam (B1676189), providing the foundational data for its veterinary applications. nih.govmdpi.com The use of an internal standard like this compound ensures that these complex multi-species comparisons are based on precise and accurate quantitative data.

Table 1: Example LC-MS/MS Parameters for Meloxicam Quantification Using a Stable Isotope-Labeled Internal Standard (SIL IS)
ParameterDescriptionSource
Analytical ColumnPrevail C8 (150 mm x 4.6 mm, 5 µm) or Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 μm) nih.govnih.gov
Mobile PhaseGradient systems often involving acetonitrile (B52724) or methanol (B129727) with an aqueous component like ammonium (B1175870) acetate (B1210297) or acetic acid. nih.govnih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) is commonly used. nih.govnih.gov
Monitored Transitions (MRM)For Meloxicam: m/z 352.1 → 115.1; For Meloxicam-d3 (SIL IS): m/z 355.1 → 187.1. nih.gov
Linear RangeTypically validated over a range such as 8.00 to 1600 ng/mL in human plasma. nih.gov
Sample PreparationProtein precipitation with methanol or acetonitrile is a common and efficient extraction method. nih.govnih.gov

Isotopically labeled compounds are essential for ADME studies, which trace the fate of a drug and its metabolites throughout a biological system. chemicalsknowledgehub.com While radiolabeled compounds (e.g., ¹⁴C-Meloxicam) are often used to determine mass balance and routes of excretion, stable isotope-labeled compounds like this compound are invaluable for metabolite profiling and identification via high-resolution mass spectrometry. chemicalsknowledgehub.comeuropa.eupharmaceutical-technology.com

In a typical non-human ADME study, the labeled compound is administered to research animals such as rats, dogs, or mini-pigs. europa.eu Blood, urine, and feces are collected at various time points. researchgate.net The use of this compound allows researchers to distinguish drug-related material from endogenous molecules in these complex samples, facilitating the creation of a comprehensive metabolic map. chemicalsknowledgehub.com These studies have shown that Meloxicam is well-absorbed orally in most species, is highly bound to plasma proteins (over 96%), and is excreted in both urine and feces after being extensively metabolized in the liver. europa.euresearchgate.net

Table 2: Selected Pharmacokinetic Parameters of Meloxicam in Various Animal Species
SpeciesAdministration RouteElimination Half-Life (t½)Bioavailability (F%)Source
CalvesSubcutaneous24-28 hours~92% europa.eu
DogsOral20-58 hours~100% europa.eu
GoatsIntravenous~12 hoursN/A mdpi.com
SheepOral16-22 hoursLowest among species nih.govresearchgate.net
MiceOral4-6 hours>70% europa.eu
Mini-pigsOral4-6 hours>96% europa.eu

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

Understanding how a drug is chemically altered by the body is crucial for predicting its efficacy and potential interactions. This compound aids researchers in identifying metabolites and the enzymatic pathways responsible for their formation.

In vitro systems, such as human liver microsomes and primary hepatocytes, are used to simulate mammalian metabolism. nih.gov In these systems, Meloxicam is converted into several key metabolites. nih.gov The major biotransformation is the hydroxylation of the 5'-methyl group on the thiazolyl ring, which forms 5'-hydroxymethyl Meloxicam. nih.govresearchgate.net This primary metabolite is then further oxidized to 5'-carboxy Meloxicam. nih.govnih.gov

When analyzing the output from these in vitro experiments, this compound can be used as a reference standard in LC-MS analyses to confirm the identity of these metabolites. The known mass shift of the labeled standard helps to verify the chemical structures of the metabolites formed from the unlabeled drug. These studies have established that the metabolites of Meloxicam are pharmacologically inactive. nih.gov

Microbial models are often used in drug metabolism studies because their enzymatic systems can mimic those of mammals. d-nb.infonih.gov The fungus Cunninghamella blakesleeana and the bacterium Pseudomonas putida have been shown to transform Meloxicam. researchgate.netresearchgate.netnih.gov

Cunninghamella blakesleeana is particularly notable as it converts Meloxicam into the same major metabolites observed in mammals: 5'-hydroxymethyl Meloxicam and 5'-carboxy Meloxicam. d-nb.infonih.govnih.gov It has also been found to produce a third, unidentified metabolite not seen in mammalian systems. nih.govnih.gov Pseudomonas putida has been shown to transform Meloxicam into 5'-hydroxymethyl Meloxicam. researchgate.netresearchgate.net These microbial systems serve as valuable, cost-effective screening tools to predict mammalian metabolic pathways and to generate quantities of metabolites for further study. d-nb.info

Table 3: Meloxicam Metabolites Produced by Microbial Models
Microbial ModelMetabolites IdentifiedSource
Cunninghamella blakesleeana5'-hydroxymethyl Meloxicam (M1), 5'-carboxy Meloxicam (M2), Unidentified Metabolite (M3) d-nb.infonih.govnih.gov
Pseudomonas putida5'-hydroxymethyl Meloxicam researchgate.netresearchgate.net
Bacillus subtilis5'-hydroxymethyl Meloxicam researchgate.net

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoforms involved in a drug's metabolism is critical for predicting drug-drug interactions. Studies using human liver microsomes and recombinant human CYP enzymes have shown that the primary metabolic pathway of Meloxicam—the 5'-hydroxylation—is predominantly catalyzed by the CYP2C9 isoform. nih.govnih.gov The CYP3A4 isoform also contributes to this reaction, but to a much lesser extent. nih.govnih.gov

Kinetic analyses of these enzymatic reactions have determined the affinity (Km) and maximum velocity (Vmax) for each isoform's contribution to Meloxicam metabolism. nih.gov The significant involvement of CYP2C9 means that co-administration of drugs that inhibit this enzyme could potentially alter Meloxicam's clearance. d-nb.info This has been demonstrated in studies with Cunninghamella blakesleeana, where specific CYP2C9 inhibitors were shown to block the metabolism of Meloxicam, suggesting the fungal enzymes are akin to the human ones. d-nb.infonih.gov

Table 4: Contribution of Human CYP450 Isoforms to Meloxicam 5'-Hydroxylation
CYP IsoformRoleKinetic Parameter (Km)Kinetic Parameter (Vmax)Source
CYP2C9Major contributor9.6 µM8.4 pmol/min/mg protein nih.gov
CYP3A4Minor contributor475 µM23 pmol/min/mg protein nih.gov

Mechanistic Studies of Chemical Reactions and Biological Processes

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at a reaction site can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.org Consequently, if the cleavage of this bond is part of the slowest, rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. wikipedia.orglibretexts.org

In the metabolism of this compound, the deuterium atoms are located on the methyl group that undergoes oxidation. This isotopic substitution provides a powerful tool for investigating the enzymatic mechanism of cytochrome P450s. nih.gov By comparing the rate of 5'-hydroxymethyl-meloxicam formation from Meloxicam versus this compound, researchers can determine if the initial C-H bond cleavage is the rate-limiting step of the detoxification pathway. nih.gov A significant KIE (a ratio of rates, kH/kD, greater than 1) would provide strong evidence that hydrogen abstraction is the key, rate-determining event in the metabolic process. libretexts.org This approach is widely used to elucidate reaction mechanisms for drug metabolism. nih.gov

The stable isotopes (¹³C and deuterium) in this compound act as inert, non-radioactive labels that allow scientists to track the molecule and its fragments through complex biological systems. medchemexpress.com When this compound is introduced into a pre-clinical model, its unique mass can be precisely detected by mass spectrometry. This allows for the unambiguous tracing of the drug's path as it interacts with enzymes and is converted into various metabolites. nih.gov

This tracing capability is crucial for mapping metabolic pathways with certainty. For example, by detecting the specific mass of the labeled 5'-hydroxymethyl-meloxicam and 5'-carboxymeloxicam, researchers can confirm that these molecules are direct derivatives of the administered drug and not products of other biological processes. clinpgx.org This method provides clear and definitive evidence of the fate of the methyl group, elucidating the step-by-step biochemical transformations and shedding light on the specific enzyme-substrate interactions that govern Meloxicam's metabolism.

Contributions to Quantitative Proteomics, Metabolomics, and Lipidomics Research via Isotopic Dilution

One of the most significant applications of this compound is its use as an internal standard for quantitative analysis via the isotopic dilution method, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.com This technique is the gold standard for accurately measuring the concentration of drugs and their metabolites in biological samples like plasma or oral fluid. nih.gov

In this application, a precise amount of this compound is added to a sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the unlabeled (analyte) Meloxicam, it behaves the same way during sample preparation, extraction, and analysis, correcting for any loss or variability. The mass spectrometer can distinguish between the analyte (e.g., [M+H]⁺ m/z 352.1) and the heavier internal standard (e.g., [M+H]⁺ m/z 355.1 for Meloxicam-d3). nih.gov By comparing the detector response of the analyte to that of the known quantity of the internal standard, a highly accurate and precise concentration can be calculated. nih.gov

This quantitative rigor is foundational to metabolomics, where it is used in pharmacokinetic studies to determine key parameters. nih.govnih.gov While its primary use is in quantifying the drug itself, the principle of using stable isotope standards for accurate quantification is central to the fields of quantitative proteomics and lipidomics. lumc.nlnih.gov These fields study how a drug may alter the levels of thousands of proteins and lipids, and accurate measurement is essential for identifying meaningful biological changes and understanding the drug's broader mechanism of action. frontiersin.orgmdpi.com

Pharmacokinetic ParameterValue (Mean ± SD) from a study using Meloxicam-d3 ISUnit
Cmax (Maximum Concentration)814.79 ± 201.37ng mL⁻¹
Tmax (Time to Max Concentration)4.54 ± 1.42h
AUC₀-t (Area Under the Curve)24,572.04 ± 5766.93ng·h mL⁻¹
t₁/₂ (Half-life)21.11 ± 5.35h

Data from a pharmacokinetic study in 28 healthy volunteers after a single 7.5 mg oral dose of Meloxicam, where Meloxicam-d3 was used as the internal standard for LC-MS/MS analysis. nih.gov

Future Research Directions and Emerging Methodological Advancements for Isotopic Analogs

Integration of Meloxicam-13CD3 in Systems Biology and Multi-Omics Approaches

The advent of systems biology and multi-omics technologies presents a fertile ground for the application of isotopic tracers like this compound. These approaches, which encompass genomics, proteomics, and metabolomics, aim to provide a holistic understanding of biological systems. The use of stable isotope-labeled compounds is crucial for enhancing specificity and accuracy in these fields. symeres.com

In the context of this compound, its integration into multi-omics studies could elucidate the broader physiological impacts of meloxicam (B1676189). For instance, by tracing the metabolic pathways of meloxicam, researchers can gain a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgmusechem.com This information is critical for understanding drug-drug interactions and optimizing dosing regimens. scitechnol.com Furthermore, stable isotope labeling can be used to investigate changes in gene and protein expression in response to drug treatment, providing insights into the mechanisms of both therapeutic effects and potential toxicities. acs.org The use of isotopically labeled compounds in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of complex datasets generated from these studies. acs.org

Future research could focus on utilizing this compound to:

Trace nutrient cycling and metabolic fluxes within cellular systems in response to meloxicam administration. silantes.commetsol.com

Quantify changes in the proteome and metabolome to identify novel drug targets and biomarkers of drug efficacy or toxicity. silantes.com

Investigate the impact of meloxicam on the gut microbiome and its metabolic functions.

Novel Synthetic Methodologies for Economical and Efficient Production of Labeled Compounds

A significant bottleneck in the widespread use of isotopically labeled compounds is the cost and complexity of their synthesis. mdpi.comimist.ma The development of more economical and efficient synthetic methods is therefore a critical area of future research. sigmaaldrich.com

Key areas for advancement in the synthesis of compounds like this compound include:

Catalytic Hydrogen Isotope Exchange (HIE): The use of transition metal catalysts, such as iridium and ruthenium, to facilitate the exchange of hydrogen atoms with deuterium (B1214612) or tritium (B154650) is a promising strategy for deuteration. musechem.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity of the labeled product.

Biocatalysis: The use of enzymes to catalyze specific labeling reactions can provide high selectivity and efficiency under mild reaction conditions.

A recent study demonstrated a three-step synthesis of ¹³C₃-simazine, an isotopically labeled herbicide, from inexpensive ¹³C-urea, highlighting the potential for developing cost-effective synthetic strategies. mdpi.com

Development of Automated High-Throughput Analytical Platforms for Deuterated Drug Analysis

The analysis of deuterated drugs and their metabolites often relies on liquid chromatography-mass spectrometry (LC-MS). lcms.cz To keep pace with the increasing number of samples generated in drug discovery and clinical studies, there is a pressing need for automated, high-throughput analytical platforms. nih.govacs.org

Recent advancements have seen the coupling of automated sample preparation modules with sophisticated LC-MS/MS systems. lcms.cz These platforms can perform tasks such as sample dispensing, protein precipitation, and filtration automatically, significantly reducing manual labor and improving reproducibility. lcms.czacs.org For example, a fully automated platform was used for the multi-target screening of 61 toxicological compounds, including 26 deuterated internal standards, in whole blood samples. lcms.cz

Future developments in this area are likely to focus on:

Data-Independent Acquisition (DIA): DIA methods in mass spectrometry allow for the acquisition of fragment ion data for all precursor ions within a specified mass range, enabling more comprehensive data analysis and retrospective data mining. nih.govresearchgate.net

Miniaturization: The development of microfluidic devices for sample preparation and analysis can reduce sample and reagent consumption, leading to lower costs and higher throughput.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be employed for automated data processing, peak picking, and spectral interpretation, further streamlining the analytical workflow.

A study on high-throughput screening for inhibitors of stearoyl-CoA desaturase 1 (SCD1) successfully utilized a mass spectrometry-based assay with a deuterium-labeled substrate to screen over 1.7 million compounds. nih.gov This demonstrates the power of combining isotopic labeling with high-throughput screening technologies.

Computational Chemistry and Molecular Dynamics Simulations for Isotope Effect Predictions

Computational methods are playing an increasingly important role in understanding and predicting the effects of isotopic substitution on chemical reactions and biological processes. nih.govrsc.org The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution, provides valuable information about reaction mechanisms. nih.govdigitellinc.com

Computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to model the transition states of reactions and predict KIEs. rsc.orgdiva-portal.org These predictions can then be compared with experimental data to validate proposed reaction mechanisms. For example, computational studies have been used to investigate the proton abstraction step in the glyoxalase I catalyzed reaction, with predicted KIEs showing reasonable agreement with experimental results. diva-portal.org

Future research in this area will likely involve:

Development of more accurate force fields: Improved force fields for MD simulations will enable more realistic modeling of biomolecular systems and more accurate prediction of isotope effects.

Quantum mechanical/molecular mechanical (QM/MM) methods: These hybrid methods combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding environment, allowing for the study of enzymatic reactions. researchgate.net

Machine learning-based force fields: Machine learning can be used to develop highly accurate force fields from large datasets of quantum mechanical calculations, enabling efficient and accurate KIE predictions for complex reactions. digitellinc.com

Instanton theory is another powerful computational method for calculating tunneling rates and KIEs, particularly at low temperatures. researchgate.net

Expanding the Scope of Isotopic Tracers in Fundamental Biological and Drug Discovery Research

The applications of isotopic tracers like this compound are continuously expanding beyond their traditional use as internal standards. researchgate.net In fundamental biological research, stable isotopes are invaluable for tracing metabolic pathways, studying protein-nucleic acid interactions, and understanding DNA replication and repair mechanisms. silantes.com

In drug discovery, isotopically labeled compounds are essential for:

ADME studies: Tracing the absorption, distribution, metabolism, and excretion of drug candidates. musechem.com

Target identification and validation: Identifying the molecular targets of new drug candidates. silantes.com

High-throughput screening: The use of isotope-labeled substrates in high-throughput screening assays enables the identification of enzyme inhibitors and other bioactive compounds. google.com

The development of novel isotopic labeling strategies, such as the use of ¹⁸O and ³⁴S, is further expanding the toolkit available to researchers. researchgate.net For instance, a method for the late-stage ¹⁸O labeling of sulfonamides has been developed, and the use of ³⁴S has been demonstrated for the efficient synthesis of labeled oligonucleotides. researchgate.net

The Deuterium Adduct Bioactivity Screening (DABS) workflow is an innovative approach that combines untargeted isotope labeling with whole-cell binding assays to discover new bioactive natural products. biorxiv.org This highlights the creative ways in which isotopic labeling can be integrated into modern drug discovery pipelines.

Q & A

Q. What computational tools are recommended for modeling deuterium isotope effects in this compound metabolism?

  • Methodological Answer :
  • Software : Use Gaussian or Schrödinger Suite for DFT calculations to predict CYP450-mediated metabolic shifts .
  • Validation : Compare in silico KIE predictions (e.g., C-D bond cleavage rates) with in vitro microsomal assay data .
  • Data Presentation : Tabulate computed vs. observed half-lives (t½) with correlation coefficients (R²) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.